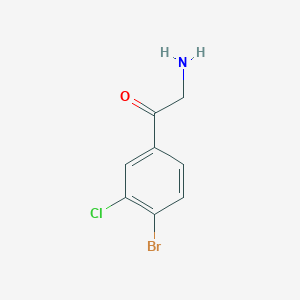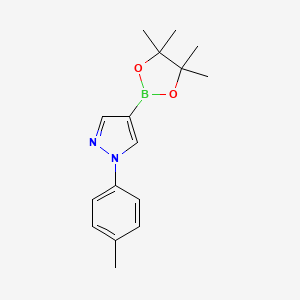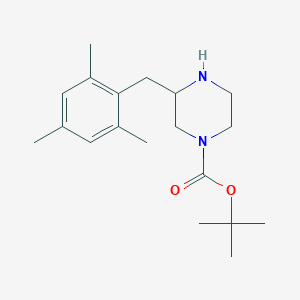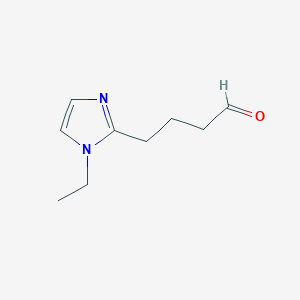
4-(1-Ethyl-1h-imidazol-2-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1h-imidazol-2-yl)butanal is a chemical compound that features an imidazole ring substituted with an ethyl group at the 1-position and a butanal group at the 4-position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis protocols that ensure high yield and purity. The process may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Ethyl-1h-imidazol-2-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: 4-(1-Ethyl-1h-imidazol-2-yl)butanoic acid.
Reduction: 4-(1-Ethyl-1h-imidazol-2-yl)butanol.
Substitution: Various alkyl or aryl-substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
4-(1-Ethyl-1h-imidazol-2-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)butanal involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
- 4-(1-Methyl-1h-imidazol-2-yl)butanal
- 4-(1-Propyl-1h-imidazol-2-yl)butanal
- 4-(1-Butyl-1h-imidazol-2-yl)butanal
Comparison: 4-(1-Ethyl-1h-imidazol-2-yl)butanal is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications. In contrast, other similar compounds with different alkyl groups may exhibit variations in their properties and applications .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-(1-ethylimidazol-2-yl)butanal |
InChI |
InChI=1S/C9H14N2O/c1-2-11-7-6-10-9(11)5-3-4-8-12/h6-8H,2-5H2,1H3 |
Clave InChI |
GGULMRLUTQQWIF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde](/img/structure/B13608272.png)
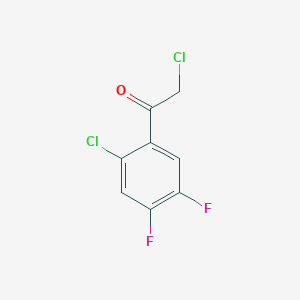
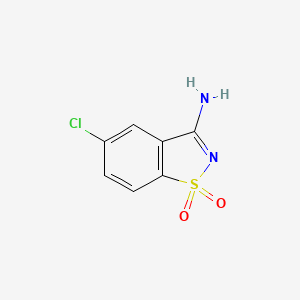
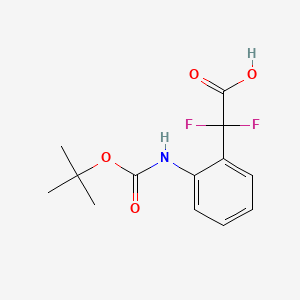
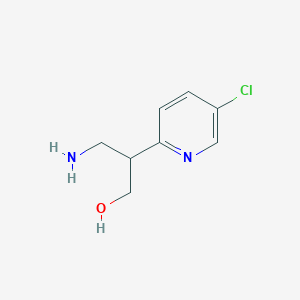
![(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride](/img/structure/B13608291.png)

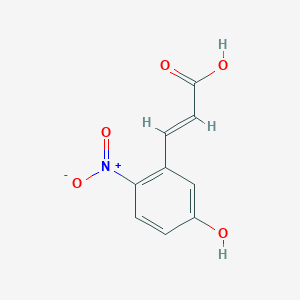
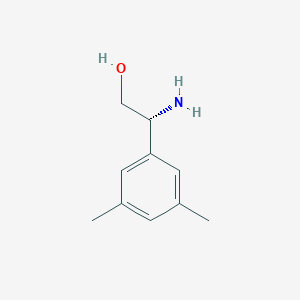
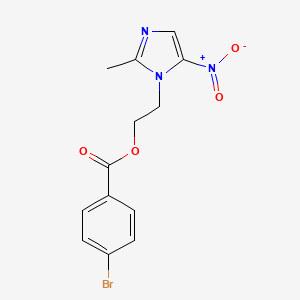
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
